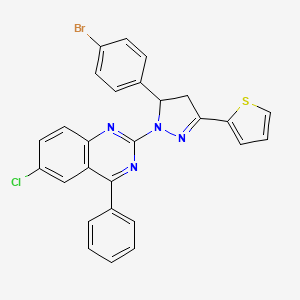

2-(5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline

説明

The compound 2-(5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a heterocyclic molecule featuring a quinazoline core fused with a pyrazoline ring. Key structural elements include a 4-bromophenyl group at the pyrazoline C5 position, a thiophen-2-yl substituent at C3, a chloro group at quinazoline C6, and a phenyl group at quinazoline C3.

特性

IUPAC Name |

2-[3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18BrClN4S/c28-19-10-8-17(9-11-19)24-16-23(25-7-4-14-34-25)32-33(24)27-30-22-13-12-20(29)15-21(22)26(31-27)18-5-2-1-3-6-18/h1-15,24H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCARORAIDCBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18BrClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects supported by research findings.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 427.78 g/mol. The structure features a quinazoline core substituted with a pyrazole moiety and thiophene ring, contributing to its unique biological activity.

Synthesis Methodology

The synthesis typically involves multi-step reactions, starting from commercially available precursors. Key steps include:

- Formation of the Pyrazole : The initial reaction involves the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Quinazoline Formation : Subsequent cyclization reactions lead to the formation of the quinazoline structure.

- Substitution Reactions : Bromination and chlorination steps are critical for introducing the halogen substituents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

- Antioxidant Activity : It has been observed to scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound shows potential in modulating inflammatory pathways, which is crucial in various chronic diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating potent activity (e.g., 6.2 μM for HCT-116) .

Anti-inflammatory and Antioxidant Activity

In addition to anticancer effects, the compound also exhibited anti-inflammatory properties in animal models, significantly reducing markers such as TNF-alpha and IL-6 levels.

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 cell proliferation and apoptosis. Results indicated that treatment with the compound led to increased apoptosis rates compared to control groups.

- Animal Model Studies : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to untreated controls.

類似化合物との比較

Methodological Considerations

Structural comparisons rely heavily on tools like SHELXL for crystallographic refinement and Multiwfn for electron density analysis. These methods ensure accurate determination of bond lengths, angles, and intermolecular interactions, critical for validating isostructurality and substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。